High-Affinity Binding to Cerebral Benzodiazepine Receptors: Tolufazepam vs. Diazepam
Tolufazepam exhibits high-affinity binding to benzodiazepine receptors in the cerebrum. In a competitive ³H-diazepam binding assay, tolufazepam (Compound II) demonstrated a Ki of 12.7 nM in rat cerebrum [1]. For comparison, diazepam, a standard benzodiazepine, has reported Ki values for GABAA receptor subtypes in rat brain ranging from approximately 13 nM to 69 nM under similar conditions [2], and in human hippocampus, a Ki of 14 ± 2.6 nM [2]. This indicates that tolufazepam's cerebral binding affinity is comparable to or slightly higher than that of diazepam.
| Evidence Dimension | Binding Affinity (Ki) at Central Benzodiazepine Receptors |
|---|---|
| Target Compound Data | 12.7 nM in rat cerebrum |
| Comparator Or Baseline | Diazepam: 13-69 nM (rat brain GABAA subtypes) [2]; 14 ± 2.6 nM (human hippocampus) [2] |
| Quantified Difference | Target Ki is within the lower range of diazepam Ki values, indicating comparable or slightly higher affinity |
| Conditions | ³H-diazepam competitive binding assay in rat cerebrum membranes for Tolufazepam; [³H]L-655,708 binding assay in α5β3γ2 GABAA receptors for Diazepam comparator data |
Why This Matters
Demonstrates that Tolufazepam is a valid high-affinity ligand for central benzodiazepine receptors, making it suitable for studies where potent CNS activity is required, but with the added benefit of a distinct side-chain structure.
- [1] Pérez, C., et al. (1988). Pharmacological activity of novel alkylsulfonylaryl-1-substituted-1,4-benzodiazepine derivatives. Archives Internationales de Pharmacodynamie et de Thérapie, 293, 57-68. PMID: 2901826. View Source
- [2] Quirk, K., et al. (1996). [³H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the α5 subunit. Molecular Pharmacology, 50(2), 309-315. View Source
